5-(4-Methoxyphenyl)tetrazolidine
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Overview
Description
5-(4-Methoxyphenyl)tetrazolidine is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and versatility, making it a valuable scaffold in the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)tetrazolidine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-methoxybenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of less toxic solvents and recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)tetrazolidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation, but under strong oxidizing conditions, it can form N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl tetrazoles.
Scientific Research Applications
5-(4-Methoxyphenyl)tetrazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as high-energy materials and stabilizers in photography
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)tetrazolidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-tetrazole
Uniqueness
5-(4-Methoxyphenyl)tetrazolidine is unique due to its tetrazole ring, which provides exceptional stability and versatility. Compared to indoles and imidazoles, the tetrazole ring offers better metabolic stability and resistance to oxidation. This makes it a valuable scaffold for the development of bioactive molecules and materials .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)tetrazolidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5,8-12H,1H3 |
InChI Key |
XHWNDYKXDWALIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NNNN2 |
Origin of Product |
United States |
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